4-(2-(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-{2-[4-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Key steps may include:
Formation of the Benzene Sulfonyl Chloride Derivative: This involves the chlorination of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
Piperazine Functionalization: The piperazine ring is introduced through nucleophilic substitution reactions.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.
Morpholine Addition: The final step involves the addition of the morpholine ring to complete the structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield sulfides.
Scientific Research Applications
4-{2-[4-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{2-[4-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{2-[4-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE is unique due to its combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H28ClN5O4S |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
4-[2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H28ClN5O4S/c1-15-12-18(30-3)19(14-17(15)22)32(28,29)27-6-4-26(5-7-27)21-23-16(2)13-20(24-21)25-8-10-31-11-9-25/h12-14H,4-11H2,1-3H3 |
InChI Key |
RSHSJTYDTIRVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)OC |
Origin of Product |
United States |
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